molecular formula C14H13ClN2O B4957164 N-[(2-chlorophenyl)(phenyl)methyl]urea

N-[(2-chlorophenyl)(phenyl)methyl]urea

Cat. No. B4957164
M. Wt: 260.72 g/mol
InChI Key: CUSODORKHKDFPG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)(phenyl)methyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture, horticulture, and forestry. CPPU is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-[(2-chlorophenyl)(phenyl)methyl]urea has been extensively studied for its potential applications in plant growth regulation. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. N-[(2-chlorophenyl)(phenyl)methyl]urea has also been shown to improve the quality of fruits, such as increasing the sugar content and reducing the acidity. N-[(2-chlorophenyl)(phenyl)methyl]urea has potential applications in forestry for promoting the growth of trees and enhancing their resistance to stress.

Mechanism of Action

N-[(2-chlorophenyl)(phenyl)methyl]urea acts as a cytokinin-like plant growth regulator by promoting cell division and elongation. N-[(2-chlorophenyl)(phenyl)methyl]urea also stimulates the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to promote fruit growth by increasing the number and size of cells in the fruit.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to have a range of biochemical and physiological effects on plants. N-[(2-chlorophenyl)(phenyl)methyl]urea increases the rate of photosynthesis, leading to increased biomass production. N-[(2-chlorophenyl)(phenyl)methyl]urea also enhances the activity of antioxidant enzymes, reducing oxidative stress in plants. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.

Advantages and Limitations for Lab Experiments

N-[(2-chlorophenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its high purity and solubility in water and organic solvents. N-[(2-chlorophenyl)(phenyl)methyl]urea is also stable under a range of experimental conditions. However, N-[(2-chlorophenyl)(phenyl)methyl]urea can be expensive, limiting its use in large-scale experiments. N-[(2-chlorophenyl)(phenyl)methyl]urea can also have variable effects on different plant species and cultivars, requiring careful optimization of application rates and timing.

Future Directions

There are several future directions for research on N-[(2-chlorophenyl)(phenyl)methyl]urea. One area of interest is the optimization of N-[(2-chlorophenyl)(phenyl)methyl]urea application rates and timing for different crops and growing conditions. Another area of interest is the development of new N-[(2-chlorophenyl)(phenyl)methyl]urea derivatives with improved efficacy and specificity. Finally, there is a need for more research on the long-term effects of N-[(2-chlorophenyl)(phenyl)methyl]urea on plant growth and development, as well as its potential environmental impacts.

Synthesis Methods

N-[(2-chlorophenyl)(phenyl)methyl]urea can be synthesized by the reaction of 2-chlorobenzyl chloride with phenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with urea. This method yields pure N-[(2-chlorophenyl)(phenyl)methyl]urea with high efficiency and purity.

properties

IUPAC Name

[(2-chlorophenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSODORKHKDFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Chlorobenzhydrylurea

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